CH5447240

hPTHR1 agonism potency EC50

Validated hPTHR1 agonist for preclinical research. Oral bioavailability eliminates injections. Serves as benchmark for PK/PD assays and metabolic liability control. EC50 12 nM. High purity. For R&D only.

Molecular Formula C26H39N5O4S
Molecular Weight 517.7 g/mol
Cat. No. B11933626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCH5447240
Molecular FormulaC26H39N5O4S
Molecular Weight517.7 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)C2=NC3(CCN(CC3)S(=O)(=O)CCC4=C(C=C(C=C4C)N(C)C(=O)N)C)C(=O)N2
InChIInChI=1S/C26H39N5O4S/c1-17-5-7-20(8-6-17)23-28-24(32)26(29-23)10-12-31(13-11-26)36(34,35)14-9-22-18(2)15-21(16-19(22)3)30(4)25(27)33/h15-17,20H,5-14H2,1-4H3,(H2,27,33)(H,28,29,32)
InChIKeyPNTBFOBXKXSPLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Dimethyl-4-(2-((2-((1r,4r)-4-methylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-1-methylurea (CH5447240): A Small-Molecule hPTHR1 Agonist for Hypoparathyroidism Research


The compound 1-(3,5-Dimethyl-4-(2-((2-((1r,4r)-4-methylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-1-methylurea (also known as CH5447240) is a synthetic small-molecule agonist of the human parathyroid hormone receptor 1 (hPTHR1) [1]. It is characterized by a unique triazaspiro[4.5]dec-1-en-8-yl sulfonyl core and demonstrates potent in vitro agonistic activity with an EC20 of 3.0 µM and EC50 of 12 µM, along with favorable oral bioavailability (55%) and significant in vivo calcemic effects in hypocalcemic rat models [1].

Why hPTHR1 Agonists Like CH5447240 Are Not Interchangeable: Quantitative Differences in Potency, Metabolism, and Safety Profile


hPTHR1 agonists within the triazaspirodecene class exhibit significant variation in functional potency, metabolic stability, and safety liabilities. For example, while CH5447240 demonstrates potent in vitro agonism, it also undergoes conversion to a reactive metabolite in human liver microsomes, a liability that prompted the development of optimized analogs such as PCO371 [1]. Conversely, PCO371 shows reduced reactive metabolite formation and enhanced hPTHR1 agonistic activity, but with distinct physicochemical and pharmacokinetic properties [1]. Generic substitution between such structurally related molecules is therefore not feasible without rigorous experimental validation, as even minor structural modifications can drastically alter target engagement, off-target risk, and overall developability profile.

CH5447240 vs. PCO371 and Other hPTHR1 Agonists: A Quantitative Comparator-Based Evidence Guide for Scientific Selection


In Vitro hPTHR1 Agonist Potency: CH5447240 vs. PCO371

In a cell-based assay measuring hPTHR1 activation, CH5447240 (compound 14l) exhibited an EC20 of 3.0 µM and an EC50 of 12 µM [1]. In contrast, the optimized analog PCO371 (16c) demonstrates enhanced potency with a reported EC50 of 2.4 µM in similar cell-based assays . This 5-fold improvement in potency represents a significant differentiation in receptor activation efficiency.

hPTHR1 agonism potency EC50

Oral Bioavailability in Rat: CH5447240 vs. hPTH(1-34)

CH5447240 achieves 55% oral bioavailability in rats, a critical advantage over biologic PTH analogs such as teriparatide [hPTH(1-34)], which exhibit negligible oral bioavailability and require parenteral administration [1]. This represents a transformative improvement in dosing convenience and potential patient compliance for preclinical hypoparathyroidism models.

oral bioavailability pharmacokinetics in vivo

In Vivo Calcemic Efficacy: CH5447240 Significantly Elevates Serum Calcium in Hypocalcemic Rats

Oral administration of CH5447240 at 10 mg/kg significantly elevated serum calcium levels in a thyroparathyroidectomized rat model of hypocalcemia [1]. This in vivo efficacy confirms functional hPTHR1 agonism and provides a direct quantitative benchmark for comparing lead molecules within the same model system. For context, PCO371 also demonstrates calcemic activity in the same model, but with improved potency and reduced reactive metabolite formation [2].

in vivo efficacy calcemic effect hypocalcemia model

Metabolic Stability and Reactive Metabolite Formation: A Critical Differentiator vs. PCO371

While CH5447240 exhibits good metabolic stability in human liver microsomes, it is converted to a reactive metabolite [1]. In contrast, PCO371 was specifically engineered to eliminate this liability while maintaining hPTHR1 agonism, making it a safer candidate for chronic dosing [1]. This distinction is critical for researchers selecting between the two compounds for long-term in vivo studies.

metabolic stability reactive metabolite safety liability

Optimal Use Cases for CH5447240 in Preclinical Hypoparathyroidism and hPTHR1 Pharmacology Research


Oral Dosing in Rat Hypocalcemia Models: Validating hPTHR1 Target Engagement

Given its 55% oral bioavailability and significant calcemic efficacy in thyroparathyroidectomized rats [1], CH5447240 is ideally suited for researchers needing to demonstrate oral hPTHR1 agonism in a disease-relevant rodent model. This eliminates the need for daily injections required by biologic PTH analogs, streamlining preclinical workflows.

Benchmarking Potency and Selectivity in hPTHR1 Cellular Assays

CH5447240 serves as a reference compound for establishing baseline hPTHR1 activation (EC20 3.0 µM, EC50 12 µM) in cell-based assays [1]. Its well-characterized potency profile allows for direct comparison when screening novel hPTHR1 agonists or assessing functional responses in transfected cell lines.

Investigating Reactive Metabolite Formation and Structure-Toxicity Relationships

Because CH5447240 is converted to a reactive metabolite in human liver microsomes [1], it provides a valuable tool for studying metabolic activation pathways within the triazaspirodecene class. Researchers can use CH5447240 as a 'liability control' when evaluating optimized analogs like PCO371 that have been engineered to avoid this issue.

Comparative Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

CH5447240's well-documented oral bioavailability (55%), metabolic stability, and in vivo efficacy [1] make it an excellent benchmark for PK/PD modeling of small-molecule hPTHR1 agonists. It provides a clear reference point for evaluating the performance of newer chemical entities in the same pharmacological class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for CH5447240

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.